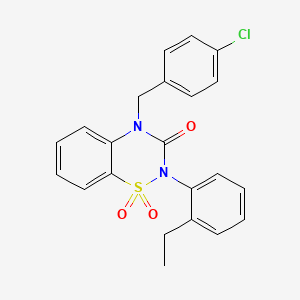

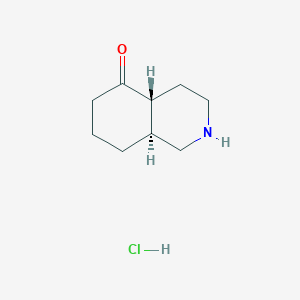

![molecular formula C10H20Cl2N4 B2864385 2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride CAS No. 2361636-51-1](/img/structure/B2864385.png)

2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride” is a chemical compound that belongs to the class of heterocyclic compounds known as 1,2,4-triazoles . These compounds are characterized by a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The specific molecular structure of “2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride” is not detailed in the available resources.Chemical Reactions Analysis

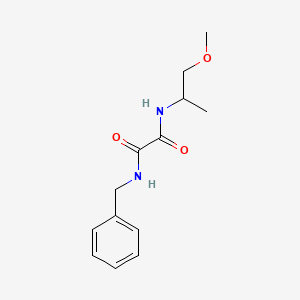

The chemical reactions involving 1,2,4-triazole derivatives can vary widely depending on the specific compound and the conditions. For instance, some 1,2,4-triazole derivatives have shown promising cytotoxic activity, indicating their potential in chemical reactions related to cancer treatment .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on their specific structure. For instance, some synthesized compounds are thermally stable and exhibit acceptable densities .Scientific Research Applications

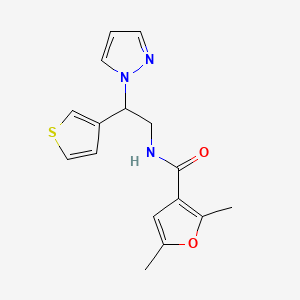

Piperidine Derivatives in Anti-mycobacterial Research

Piperidine, a six-membered nitrogen-containing heterocycle, is a core structure in many drugs with diverse pharmacological activities. Recent research has highlighted the anti-mycobacterial properties of piperidine derivatives, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These studies provide valuable insights into the design and structure-activity relationship (SAR) of potent anti-TB molecules (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

Therapeutic Applications of Piperazine Derivatives

Piperazine and its analogues play a significant role in the rational design of drugs, showcasing therapeutic uses across various domains such as antipsychotic, antidepressant, anticancer, and anti-inflammatory applications. The versatility of the piperazine scaffold is evident from its presence in a multitude of drugs, and slight modifications in its structure can significantly alter the medicinal potential of the resultant molecules. This highlights the broad potential of piperazine-based molecules in drug discovery (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

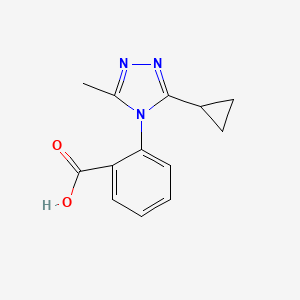

Triazole Derivatives and Their Patent Landscape

Triazole derivatives are another class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties. The patent landscape between 2008 and 2011 reveals a surge in the development of novel triazole compounds, underlining their significance in addressing various diseases and the continuous need for more efficient synthesis methods (V. Ferreira, D. D. da Rocha, F. D. da Silva, P. Ferreira, N. Boechat, Jorge L Magalhães, 2013).

Safety And Hazards

Future Directions

The future directions for the research and development of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent anticancer agents . Additionally, the development of an efficient and sustainable synthesis process could also be a focus for future research .

properties

IUPAC Name |

2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4.2ClH/c1-8-12-9(2)14(13-8)7-10-5-3-4-6-11-10;;/h10-11H,3-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTPAYUOIMLMKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC2CCCCN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2864303.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride](/img/structure/B2864310.png)

![6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2864311.png)

![Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate](/img/structure/B2864322.png)

![N-(2-ethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2864324.png)